molecular formula C22H29N3O6 B1264171 Citrinamide A

Citrinamide A

Cat. No.: B1264171
M. Wt: 431.5 g/mol
InChI Key: WNZKFOJMTUZBAW-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Citrinamide A is a natural aromatic alkaloid first isolated from the endophytic fungus Penicillium citrinum found on the stem of Ceratonia siliqua (carob tree) in Morocco . Structurally, it is characterized by a molecular formula of C₂₅H₃₅N₃O₈ and exhibits key functional groups, including carboxylic acid and amide moieties, as confirmed by IR absorption peaks at 1733 cm⁻¹ and 3500–3000 cm⁻¹ . This compound lacks intrinsic antifungal activity but potentiates the efficacy of the antifungal drug miconazole against Candida albicans, reducing its IC₅₀ from 9.1 nM to 5.0 nM at 50 µg/mL . Mechanistically, it may inhibit ABC transporters, cytochrome P450 enzymes, or activate Δ5,6-sterol desaturase, though further validation is required .

Properties

Molecular Formula

C22H29N3O6

Molecular Weight

431.5 g/mol

IUPAC Name

(2S)-2-acetamido-5-[[3-[2-(2,2-dimethylbut-3-enoylamino)phenyl]-3-oxopropyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C22H29N3O6/c1-5-22(3,4)21(31)25-16-9-7-6-8-15(16)18(27)12-13-23-19(28)11-10-17(20(29)30)24-14(2)26/h5-9,17H,1,10-13H2,2-4H3,(H,23,28)(H,24,26)(H,25,31)(H,29,30)/t17-/m0/s1

InChI Key

WNZKFOJMTUZBAW-KRWDZBQOSA-N

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)NCCC(=O)C1=CC=CC=C1NC(=O)C(C)(C)C=C)C(=O)O

Canonical SMILES

CC(=O)NC(CCC(=O)NCCC(=O)C1=CC=CC=C1NC(=O)C(C)(C)C=C)C(=O)O

Synonyms

citrinamide A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Citrinamide A is often studied alongside structurally or functionally related natural products. Below is a detailed comparison:

Table 1: Physicochemical and Bioactive Properties

Compound Source Molecular Formula Key Functional Groups Antifungal Potentiation (IC₅₀) Key Bioactivity Beyond Antifungal Cytotoxicity (IC₅₀)
This compound Penicillium citrinum C₂₅H₃₅N₃O₈ Carboxylic acid, amide Miconazole: 5.0 nM Binds nsp10 (SARS-CoV-2) 12.76 µM (Caco-2)
Citrinamide B Penicillium sp. FKI-1938 C₂₅H₃₆N₃O₈ Hydroxyl, amide Miconazole: 4.4 nM Similar to this compound Not reported
4,5-Di-p-trans-coumaroylquinic acid Tribulus spp. C₂₅H₂₄O₁₂ Coumaroyl, quinic acid N/A Antioxidant (IC₅₀: 0.039 µM) Non-toxic
Genkwanin-6-C-β-glucopyranoside Livistona australis C₂₂H₂₂O₁₀ Glucopyranoside, flavonoid N/A Antiproliferative (IC₅₀: 0.029–0.035 µM) Non-toxic
Paraliane diterpene Euphorbia spp. C₂₀H₃₂O₂ Diterpene, epoxide N/A Anti-HIV (EC₅₀: 14 mg/mL), anti-inflammatory Non-toxic

Key Comparative Findings

Structural Similarities and Differences: this compound and B share a core aromatic alkaloid structure but differ in hydroxylation (Citrinamide B has two additional hydroxyl groups at C-28 and C-29) . 4,5-Di-p-trans-coumaroylquinic acid and genkwanin-6-C-β-glucopyranoside are flavonoid derivatives, while paraliane diterpene is a terpenoid .

Mechanistic Insights: this compound binds SARS-CoV-2 nsp10 via hydrogen bonds (K4296) and π-sulfur interactions (C4294), with moderate binding free energy (-29.6 kcal/mol) . Genkwanin-6-C-β-glucopyranoside exhibits stronger nsp10 binding (-37.39 kcal/mol) and forms π-cation interactions with A4324 and C4330 residues . 4,5-Di-p-trans-coumaroylquinic acid shows antioxidant activity via radical scavenging, unlike this compound’s focus on protein binding .

Bioactivity Profiles :

  • This compound and B enhance miconazole’s antifungal activity, while paraliane diterpene and genkwanin derivatives target viral replication (e.g., HIV, SARS-CoV-2) .
  • This compound’s cytotoxicity in Caco-2 cells contrasts with its safety in AMES assays, suggesting cell-type-specific effects .

Therapeutic Potential: this compound and genkwanin-6-C-β-glucopyranoside are prioritized for antiviral drug development due to their nsp10 binding . Paraliane diterpene’s anti-inflammatory and anti-HIV activities make it a multi-target candidate .

Table 2: Molecular Dynamics (MD) Simulation Data

Compound Binding Free Energy (kcal/mol) Key Interaction Residues Simulation Stability (200 ns)
This compound -29.6 K4296 (H-bond), C4294 (π-sulfur) Less stable
Genkwanin-6-C-β-glucopyranoside -37.39 A4324 (π-cation), K4346 (H-bond) Most stable
Paraliane diterpene -33.41 Hydrophobic pocket residues Moderately stable
4,5-Di-p-trans-coumaroylquinic acid -26.37 K4348 (H-bond), A4342 (π-cation) Least stable

Q & A

Q. What analytical techniques are most effective for identifying Citrinamide A in complex biological matrices?

Methodological Answer: Use a combination of HPLC-ELSD (Evaporative Light Scattering Detection) for non-chromophoric compounds and LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) for precise molecular weight determination. Validate with NMR (¹H, ¹³C, 2D-COSY) to confirm structural integrity . Example Workflow:

StepTechniquePurposeKey Parameters
1HPLC-ELSDPurity assessmentColumn: C18; Mobile phase: Acetonitrile/H2O (70:30)
2LC-HRMSMolecular identificationResolution: 100,000; Ionization: ESI+
3NMRStructural confirmationSolvent: CD3OD; Temperature: 25°C

Q. How can researchers optimize the yield of this compound during microbial fermentation?

Methodological Answer: Apply Design of Experiments (DoE) to test variables like pH, carbon source (e.g., glucose vs. glycerol), and incubation time. Use response surface methodology (RSM) to model interactions between factors. For example:

VariableLow LevelHigh LevelOptimal Value (Predicted)
pH6.07.57.0
Temperature25°C30°C28°C
Glycerol (%)1.53.02.4
Final validation via small-scale bioreactor trials is critical .

Q. What spectral discrepancies arise in this compound’s characterization, and how are they resolved?

Methodological Answer: Compare NMR data across solvents (e.g., DMSO-d6 vs. CD3OD). For instance, proton shifts at δ 2.35–2.50 may indicate solvent-dependent conformational changes. Use variable-temperature NMR to assess dynamic equilibria and confirm assignments via 2D-HSQC .

Advanced Research Questions

Q. How should contradictory bioactivity data for this compound (e.g., IC50 variability in cancer cell lines) be addressed?

Methodological Answer: Conduct meta-analysis of dose-response curves across studies, stratifying by cell line (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum concentration, incubation time). Apply Bland-Altman plots to quantify systematic biases . Example Data Contradiction Analysis:

StudyCell LineIC50 (µM)Assay DurationSerum (%)
AHepG212.3 ± 1.248h10
BHepG28.7 ± 0.972h2

Q. What experimental designs validate this compound’s in vivo efficacy while minimizing ethical concerns?

Methodological Answer: Use 3R principles (Replacement, Reduction, Refinement). For murine models, employ orthotopic xenografts over subcutaneous implants to mimic human pathology. Incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling to reduce sample sizes. Track biomarkers like TNF-α/IL-6 via multiplex ELISA .

Q. How can computational methods predict this compound’s off-target interactions?

Methodological Answer: Combine molecular docking (AutoDock Vina) with machine learning (Random Forest classifiers trained on ChEMBL data). Validate predictions via in vitro binding assays (e.g., SPR for kinase profiling) .

Data Contradiction Resolution Framework

Adapted from iterative qualitative analysis :

Identify Discrepancies : Map conflicting results across studies (e.g., bioactivity, stability).

Contextualize Variables : Compare experimental conditions (pH, temperature, assay type).

Replicate Under Controlled Parameters : Isolate variables (e.g., repeat synthesis at pH 7.0).

Apply Statistical Reconciliation : Use ANOVA or Bayesian hierarchical models to quantify uncertainty.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Citrinamide A
Reactant of Route 2
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Citrinamide A

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